molecular formula C30H62O B1677592 Triacontanol CAS No. 593-50-0

Triacontanol

Cat. No. B1677592
CAS RN: 593-50-0
M. Wt: 438.8 g/mol
InChI Key: REZQBEBOWJAQKS-UHFFFAOYSA-N
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Patent
US04167641

Procedure details

Triacontanol is prepared from triacontanoic acid by suspending 0.1 mol of the acid in 40 ml of anhydrous chloroform followed by the addition of thionyl chloride while maintaining the temperature at 40° C. for 2 hours. Chloroform and excess thionyl chloride were removed in a rotary evaporator, and the resulting acid chloride was reacted with 10 ml of absolute ethanol to form the ester. Excess ethanol was removed in a similar manner, and the ester was dissolved in 100 ml of anhydrous ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:31])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].S(Cl)(Cl)=O>C(Cl)(Cl)Cl>[CH2:1]([OH:31])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCCCCCCCCCC)(=O)O
Step Two
Name
acid
Quantity
0.1 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Chloroform and excess thionyl chloride were removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the resulting acid chloride was reacted with 10 ml of absolute ethanol

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCCCCCCCCCCCCCC)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.